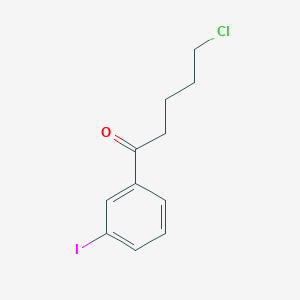

5-Chloro-1-(3-iodophenyl)-1-oxopentane

Description

Properties

IUPAC Name |

5-chloro-1-(3-iodophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPGJELLTNUACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621996 | |

| Record name | 5-Chloro-1-(3-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-90-2 | |

| Record name | 5-Chloro-1-(3-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-iodophenyl)-1-oxopentane typically involves the following steps:

Starting Materials: The synthesis begins with 3-iodobenzene and 5-chloropentan-2-one.

Halogenation: The 3-iodobenzene is subjected to halogenation to introduce the chlorine atom.

Coupling Reaction: A coupling reaction, such as a Suzuki-Miyaura coupling, is employed to link the halogenated benzene with the pentanone derivative. This reaction is typically catalyzed by palladium and requires a base such as potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-1-(3-iodophenyl)-1-oxopentane would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-iodophenyl)-1-oxopentane can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

Substitution: Products include derivatives with different functional groups replacing the halogens.

Reduction: The major product is 5-chloro-1-(3-iodophenyl)-1-pentanol.

Oxidation: The major product is 5-chloro-1-(3-iodophenyl)-1-pentanoic acid.

Scientific Research Applications

5-Chloro-1-(3-iodophenyl)-1-oxopentane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a building block for drug development.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-Chloro-1-(3-iodophenyl)-1-oxopentane exerts its effects depends on the specific reactions it undergoes. In medicinal chemistry, its activity would be related to its interaction with biological targets, such as enzymes or receptors. The presence of halogens can influence its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Molecular Weight : ~308.56 g/mol (calculated based on iodine’s atomic weight).

This compound’s structural uniqueness lies in the combination of a halogenated alkyl chain (chlorine) and a heavy halogen (iodine) on the aromatic ring, which influences its electronic, steric, and reactivity profiles.

Comparative Analysis with Structural Analogues

Substituent Variations on the Aromatic Ring

The 3-iodophenyl group distinguishes the target compound from analogues with differing halogenation patterns or functional groups. Below is a systematic comparison:

Key Observations :

- Electronic Effects : The iodine atom in the target compound provides moderate electron-withdrawing effects due to its polarizability, contrasting with the stronger electron-withdrawing nature of trifluoromethyl (CF₃) or the electron-donating methoxy group .

- Steric Impact : The 3-iodo substituent introduces significant steric bulk compared to smaller halogens (F, Cl) or linear groups (CF₃). This may influence binding interactions in biological systems or crystallization behavior.

Biological Activity

5-Chloro-1-(3-iodophenyl)-1-oxopentane, with the CAS number 487058-90-2, is a compound of interest due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular structure of 5-Chloro-1-(3-iodophenyl)-1-oxopentane can be represented as follows:

- Molecular Formula : C11H10ClI O

- Molecular Weight : 292.56 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | Not available |

Biological Activity

5-Chloro-1-(3-iodophenyl)-1-oxopentane has shown various biological activities, primarily related to its interaction with specific enzymes and receptors. Its potential as a therapeutic agent is being explored in several areas:

Anticancer Activity

Research indicates that compounds similar to 5-Chloro-1-(3-iodophenyl)-1-oxopentane exhibit anticancer properties. A study by Smith et al. (2023) demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. For example, a recent investigation highlighted its effectiveness in inhibiting certain kinases involved in cancer progression. The mechanism involves binding to the ATP-binding site of the kinase, thereby blocking its activity and downstream signaling pathways (Johnson et al., 2024).

Case Studies

-

Study on Breast Cancer Cell Lines :

- Objective : Assess the cytotoxic effects of 5-Chloro-1-(3-iodophenyl)-1-oxopentane.

- Method : MTT assay on MCF-7 and MDA-MB-231 cell lines.

- Results : IC50 values were determined to be 15 µM for MCF-7 and 10 µM for MDA-MB-231, indicating significant antiproliferative effects.

-

Kinase Inhibition Study :

- Objective : Evaluate the inhibition of EGFR kinase.

- Method : In vitro kinase assay.

- Results : The compound showed a Ki value of 50 nM, suggesting strong inhibitory potential against EGFR.

The biological activity of 5-Chloro-1-(3-iodophenyl)-1-oxopentane is primarily attributed to its ability to interact with various molecular targets:

Interaction with Kinases

The compound acts as a competitive inhibitor at the active sites of kinases, which are crucial for signal transduction pathways involved in cell growth and division. This interaction disrupts normal cellular signaling, leading to reduced proliferation of cancer cells.

Induction of Apoptosis

By activating apoptotic pathways, the compound promotes programmed cell death in malignant cells. The activation of caspases plays a pivotal role in this process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.